molecular formula C11H7ClF6OS2 B14054689 1-(3,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one

1-(3,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14054689
M. Wt: 368.7 g/mol
InChI Key: UGRGPSMEYNTILG-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

The synthesis of 1-(3,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring with trifluoromethylthio groups is synthesized through a series of reactions involving trifluoromethylation and thiolation.

    Chloropropanone Addition: The chloropropanone moiety is introduced via a nucleophilic substitution reaction, where a suitable chlorinating agent reacts with the phenyl ring intermediate.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-(3,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, where it can be modified to enhance biological activity and selectivity.

    Material Science: Its fluorinated groups contribute to the development of materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets through various pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

1-(3,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:

    3,5-Bis(trifluoromethyl)phenylthiourea: This compound also contains trifluoromethyl groups but differs in its thiourea moiety, leading to different chemical properties and applications.

    (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: This compound features an alcohol group instead of a chloropropanone moiety, resulting in distinct reactivity and uses.

The uniqueness of this compound lies in its combination of trifluoromethylthio groups and a chloropropanone moiety, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C11H7ClF6OS2

Molecular Weight

368.7 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6OS2/c1-5(12)9(19)6-2-7(20-10(13,14)15)4-8(3-6)21-11(16,17)18/h2-5H,1H3

InChI Key

UGRGPSMEYNTILG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)SC(F)(F)F)SC(F)(F)F)Cl

Origin of Product

United States

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